Ethyl indole-5-carboxylate

Overview

Description

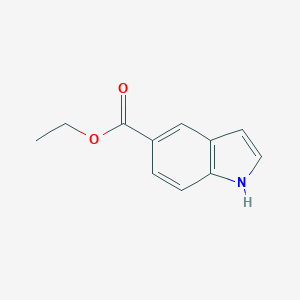

Ethyl indole-5-carboxylate is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl indole-5-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring system. Another method includes the cyclization of N-acylated anthranilic acid derivatives in the presence of a dehydrating agent.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored to streamline the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being investigated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms of the compound.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Synthesis of Pharmaceuticals

Key Intermediate in Drug Development:

Ethyl indole-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural similarity to biologically active indole derivatives makes it particularly valuable for developing drugs targeting neurological disorders and other therapeutic areas. For instance, derivatives of this compound have shown potential in inhibiting enzymes like 5-lipoxygenase, which is involved in inflammatory responses, making it a candidate for anti-inflammatory drug development .

Case Study:

A study demonstrated that ethyl 5-hydroxy-indole-3-carboxylate derivatives effectively inhibited human 5-lipoxygenase with an IC50 value as low as 0.23 µM, indicating strong potential for treating inflammatory diseases .

Development of Agrochemicals

Enhancing Efficacy of Pesticides:

In agrochemical formulations, this compound is utilized to improve the absorption and stability of pesticides and herbicides within plants. This enhancement leads to increased efficacy and reduced environmental impact due to lower required dosages.

Research Insights:

Research indicates that incorporating this compound into agrochemical products can lead to better performance in pest control applications, thereby supporting sustainable agricultural practices .

Organic Chemistry Research

Reagent in Organic Synthesis:

As a valuable reagent, this compound facilitates the exploration of new chemical reactions and the development of innovative compounds. Its role in synthesizing more complex indole derivatives is critical for advancing organic chemistry .

Data Table: Applications in Organic Synthesis

| Application Area | Description |

|---|---|

| Synthesis Reagent | Used to create complex indole derivatives |

| Reaction Mechanisms | Helps in studying reaction pathways and mechanisms |

| New Compound Discovery | Aids in discovering novel compounds with potential pharmaceutical uses |

Biological Studies

Investigating Cellular Mechanisms:

this compound is employed in biological research to study its effects on cell signaling pathways. This research provides insights into cancer biology and other diseases, contributing to the understanding of how these pathways can be targeted for therapeutic interventions.

Case Study:

Recent studies have shown that certain derivatives exhibit antiproliferative activity against cancer cell lines, highlighting their potential as anticancer agents. For example, compounds derived from this compound demonstrated significant activity against mutant EGFR/BRAF pathways, with IC50 values ranging from 29 nM to 78 nM .

Industrial Applications

Production of Dyes and Pigments:

Beyond pharmaceuticals and agrochemicals, this compound is also utilized in the production of dyes, pigments, and materials with specific electronic and optical properties. This application underscores its versatility across different industrial sectors.

Mechanism of Action

The mechanism of action of ethyl indole-5-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, enzymes, and proteins. This binding can modulate biological activities, such as inhibiting enzyme function or altering receptor signaling pathways. The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Ethyl indole-5-carboxylate can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness: this compound is unique due to its versatile reactivity and potential for modification, making it a valuable scaffold for drug development and other applications. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other indole compounds.

Biological Activity

Ethyl indole-5-carboxylate is an important compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to the indole family of compounds, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrrole ring. Indole derivatives are recognized for their wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.

Target of Action

This compound interacts with various biological targets, including enzymes and receptors involved in multiple signaling pathways. The compound's mechanism often involves modulation of enzyme activity or receptor binding, leading to alterations in cellular processes.

Mode of Action

The compound exhibits its effects through several biochemical pathways:

- Antiviral Activity : this compound has been shown to inhibit viral replication.

- Anticancer Activity : It induces apoptosis in cancer cells by activating specific signaling pathways.

- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting pro-inflammatory cytokines.

Biological Activities

The following table summarizes the major biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antiviral | Inhibits replication of viruses such as HCV. |

| Anticancer | Induces apoptosis in various cancer cell lines (e.g., K562 leukemia cells). |

| Anti-inflammatory | Reduces levels of inflammatory markers in vitro and in vivo. |

| Antimicrobial | Exhibits activity against a range of bacteria and fungi. |

| Antidiabetic | Shows potential in modulating glucose metabolism and insulin sensitivity. |

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against P388 leukemia cells with an IC50 value of 7.6 µg/mL . This suggests its potential as a therapeutic agent in cancer treatment.

- Antiviral Properties : Research indicated that indole derivatives, including this compound, can act as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, showcasing nanomolar potency in cell-based assays .

- Anti-inflammatory Effects : In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, highlighting its potential for treating inflammatory diseases.

Biochemical Pathways

This compound influences several metabolic pathways:

- It is involved in the metabolism of tryptophan, impacting the synthesis of key metabolites.

- The compound has been shown to modulate signaling pathways related to cell proliferation and survival.

Cellular Effects

This compound affects various cell types by:

- Modulating gene expression related to apoptosis and cell cycle regulation.

- Altering cellular metabolism through interactions with key enzymes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl indole-5-carboxylate, and how do reaction conditions influence yield?

this compound is synthesized via esterification or substitution reactions. A common method involves Mitsunobu reactions using indole-5-carboxylic acid derivatives and ethyl alcohol under mild acidic conditions . Key factors affecting yield include temperature control (e.g., maintaining 0–60°C during acid catalysis), solvent choice (THF or EtOH), and stoichiometric ratios of reagents like triphenylphosphine (PPh₃) . For example, coupling hydroxypropyl intermediates with phenols via Mitsunobu conditions achieved yields of ~68% .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve aromatic protons (δ 7.2–8.2 ppm) and ester carbonyl signals (δ ~165 ppm) . Mass spectrometry (HRMS/ESI) validates molecular weights (e.g., [M+H]⁺ = 388.1 for derivatives) . Infrared (IR) spectroscopy identifies functional groups like C=O (1637 cm⁻¹) and N-H bonds (762 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a precursor in synthesizing tricyclic indole derivatives targeting apoptosis regulators like Mcl-1. Modifications at the C-6 position (e.g., naphthyloxypropyl groups) enhance binding affinity to hydrophobic pockets in protein targets .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?

Density Functional Theory (DFT) studies using B3LYP or M06-2X functionals model electronic transitions, solvent effects, and hydrogen-bonding interactions. For example, CAM-B3LYP accurately predicts UV-Vis spectra shifts in polar solvents like DMSO, aiding in designing photostable derivatives . These models correlate with experimental NMR and IR data, reducing trial-and-error in functionalization .

Q. What strategies resolve contradictions in bioactivity data across this compound derivatives?

Discrepancies in inhibitory potency (e.g., IC₅₀ values for Mcl-1) often arise from substituent stereochemistry or solvent polarity. Systematic SAR studies comparing para/meta-substituted aryl groups (e.g., 4-chloro-3-methylphenol vs. naphthol) reveal steric and electronic contributions . Normalizing assay conditions (e.g., DMSO concentration, pH) minimizes variability .

Q. How do reaction solvent and catalyst selection impact regioselectivity in tricyclic indole synthesis?

Polar aprotic solvents (e.g., THF) favor nucleophilic substitution at the indole C-6 position, while protic solvents (EtOH) stabilize intermediates during cyclization . Catalysts like pyridinium triflate enhance electrophilic aromatic substitution in toluene, achieving >98% regioselectivity for carboxylate derivatives .

Q. What experimental design principles optimize yield in multi-step syntheses involving this compound?

- Stepwise purification : Flash chromatography (hexane/EtOAc gradients) isolates intermediates before final coupling .

- In situ monitoring : TLC or HPLC tracks reaction progress to minimize byproducts .

- Protecting groups : Temporary protection of reactive sites (e.g., hydroxyl groups) prevents undesired side reactions .

Q. Methodological Guidelines

- Data Interpretation : Use NMR splitting patterns (e.g., dd, m) to confirm substituent positions .

- Contradiction Management : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. cell-based viability) .

- Safety Protocols : Handle intermediates (e.g., acyl chlorides) under inert conditions to avoid exothermic decomposition .

Properties

IUPAC Name |

ethyl 1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXPRWCJESNIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450838 | |

| Record name | Ethyl indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32996-16-0 | |

| Record name | Ethyl indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.